molecular formula C15H10N4O2S2 B327203 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE

Katalognummer: B327203
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: CVJXGTXQPQJAIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant pharmacological and industrial applications. The presence of a nitro group on the benzimidazole ring and a thioether linkage to the benzothiazole ring makes this compound particularly interesting for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the nitration of benzimidazole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The nitrobenzimidazole derivative is then reacted with a suitable thiol compound, such as benzothiazole-2-thiol, in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like DMF or DMSO.

    Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.

Major Products

    Reduction: 2-[(6-Aminobenzimidazol-2-yl)methylthio]benzothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Polycyclic compounds with enhanced stability and biological activity.

Wissenschaftliche Forschungsanwendungen

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Wirkmechanismus

The mechanism of action of 2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to antimicrobial effects.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzoxazole: Similar structure but with an oxygen atom instead of sulfur.

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]benzimidazole: Lacks the benzothiazole moiety.

    2-[(6-Nitrobenzimidazol-2-yl)methylthio]pyridine: Contains a pyridine ring instead of benzothiazole.

Uniqueness

2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzimidazole and benzothiazole. This duality enhances its biological activity and makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H10N4O2S2

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H10N4O2S2/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-22-15-18-11-3-1-2-4-13(11)23-15/h1-7H,8H2,(H,16,17)

InChI-Schlüssel

CVJXGTXQPQJAIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.